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molecular formula C13H17NO4 B1629761 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid CAS No. 219935-32-7

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

Cat. No. B1629761
M. Wt: 251.28 g/mol
InChI Key: VWYBZJICHYTQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045485B2

Procedure details

To the material of ethyl 3-{[2-(4-morpholinyl)ethyl]oxy}benzoate D47 (98 mg) was added HCl (0.5 mL, 16.46 mmol) at room temperature. The reaction was stirred at 100° for 2.5 hours. The mixture was concentrated in vacuo. To the residue was added 2 ml of ether and stirred for 0.5 hours, filtered. The filtrate was evaporated in vacuo to give the expected product D51 in 90 mg, as a white solid. LCMS Retention time=0.84 mins, [M+H]+ 252 (5 min run)
Name
ethyl 3-{[2-(4-morpholinyl)ethyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([O:15]CC)=[O:14])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl>>[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([OH:15])=[O:14])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
ethyl 3-{[2-(4-morpholinyl)ethyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCOC=1C=C(C(=O)OCC)C=CC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 2 ml of ether
STIRRING
Type
STIRRING
Details
stirred for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1(CCOCC1)CCOC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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